molecular formula C9H9N5S2 B1461034 4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 942035-55-4

4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1461034
CAS No.: 942035-55-4
M. Wt: 251.3 g/mol
InChI Key: CRSWREDVDBRJPI-UHFFFAOYSA-N
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Description

4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H9N5S2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme involved in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and ultimately affecting the metabolic processes that rely on coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This has downstream effects on various metabolic processes, including the citric acid cycle and the synthesis and degradation of fatty acids.

Pharmacokinetics

The compound has been designed and predicted in silico for its admet properties , suggesting that it has been optimized for bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate.

Biochemical Analysis

Biochemical Properties

4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antifungal, and antiviral properties . It interacts with enzymes such as pantothenate synthetase, which is crucial for the synthesis of coenzyme A in Mycobacterium tuberculosis . The interaction involves binding to the active site of the enzyme, thereby inhibiting its function and disrupting the metabolic processes of the pathogen.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, it inhibits the activity of pantothenate synthetase by binding to its active site, preventing the synthesis of coenzyme A . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells, suggesting potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of determining the optimal therapeutic window.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It affects the metabolic flux by inhibiting enzymes such as pantothenate synthetase, leading to reduced synthesis of coenzyme A . This inhibition disrupts the tricarboxylic acid cycle and fatty acid metabolism, resulting in altered metabolite levels and reduced energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biological effects by interacting with enzymes and transcription factors.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in cellular processes . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles, enhancing its efficacy in modulating cellular functions.

Properties

IUPAC Name

4-methyl-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S2/c1-5-6(7-11-12-8(15)13(7)2)14-3-4-16-9(14)10-5/h3-4H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWREDVDBRJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=NNC(=S)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

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